Structural and Taste Divergence vs. Sweet Steviol Glycosides
Stevisalioside A is unequivocally distinguished from the major sweet steviol glycosides by its aglycone core. Stevioside and rebaudioside A possess an ent-kaurene skeleton, whereas Stevisalioside A is based on an ent-atisene framework [1]. This fundamental structural difference manifests as a bitter taste for Stevisalioside A, in stark contrast to the sweet taste of stevioside and rebaudioside A, which are approximately 110-270 and 150-320 times sweeter than sucrose, respectively [2]. Organoleptic evaluation confirms Stevisalioside A is a 'bitter-tasting principle' [1].
| Evidence Dimension | Aglycone Core Structure and Resulting Taste |
|---|---|
| Target Compound Data | ent-Atisane diterpene core; Bitter taste |
| Comparator Or Baseline | Stevioside and Rebaudioside A: ent-Kaurene diterpene core; Sweet taste (110-320x sucrose) |
| Quantified Difference | Structural class difference; Qualitative taste opposite |
| Conditions | Isolation from Stevia salicifolia roots; organoleptic tasting [1][2] |
Why This Matters
This fundamental structural and sensory difference establishes Stevisalioside A as a critical negative control or comparative standard in studies of sweet taste receptors and steviol glycoside biosynthesis, not a sweetener substitute.
- [1] Mata R, Rodríguez V, Pereda-Miranda R, Kaneda N, Kinghorn AD. Stevisalioside A, a novel bitter-tasting ent-atisene glycoside from the roots of Stevia salicifolia. J Nat Prod. 1992;55(5):660-666. doi:10.1021/np50083a017 View Source
- [2] Wikipedia. Steviol glycoside. Accessed 2025. View Source
